REACTION_CXSMILES
|
[CH2:1]([CH2:5][C:6](=O)[CH3:7])[C:2]([CH3:4])=O.C([CH:12]([NH2:15])[CH2:13][NH2:14])(=O)C.[CH2:16]([OH:18])[CH3:17]>>[CH3:4][C:2]1[N:15]([CH2:12][CH2:13][NH:14][C:16](=[O:18])[CH3:17])[C:6]([CH3:7])=[CH:5][CH:1]=1
|
Name
|
|
Quantity
|
171.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)CC(C)=O
|
Name
|
|
Quantity
|
153.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CN)N
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from toluene
|
Name
|
|
Type
|
|
Smiles
|
CC=1N(C(=CC1)C)CCNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |